molecular formula C19H22ClN5O3 B2776222 7-(2-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 578745-29-6

7-(2-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2776222
CAS No.: 578745-29-6
M. Wt: 403.87
InChI Key: GRAGEQXMXYGIPP-UHFFFAOYSA-N
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Description

7-(2-Chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-based derivative with a core structure featuring substitutions at positions 1, 3, 7, and 8 of the purine scaffold. Key structural attributes include:

  • 1- and 3-Methyl groups: These substituents enhance metabolic stability by reducing oxidative dealkylation .
  • 8-(Morpholin-4-ylmethyl): The morpholine moiety improves solubility and may modulate receptor selectivity compared to other heterocyclic substitutions (e.g., phenoxy or sulfanyl groups) .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-5-3-4-6-14(13)20)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAGEQXMXYGIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's unique structure enables it to interact with various biological targets, making it of interest for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C19H22ClN5O3C_{19}H_{22}ClN_5O_3 and a molecular weight of approximately 403.87 g/mol. Its structure features a chlorobenzyl group and a morpholinyl moiety, which are essential for its biological activity.

PropertyValue
Molecular FormulaC19H22ClN5O3C_{19}H_{22}ClN_5O_3
Molecular Weight403.87 g/mol
Purity≥ 95%

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity
Preliminary studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For example, it has been tested against human tumor cell lines such as LCLC-103H and A-427, showing significant inhibition of cell proliferation.

2. Antimicrobial Properties
In vitro studies have suggested that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

3. Neuropharmacological Effects
The compound has been evaluated for neuropharmacological activity, particularly its potential as an anxiolytic agent. Animal models have indicated that it may reduce anxiety-like behaviors, comparable to known anxiolytics.

The biological effects of this compound are attributed to its ability to interact with specific receptors and enzymes:

  • CCK2 Receptor Antagonism : This compound acts as a selective antagonist at the CCK2 receptor, which is implicated in various physiological processes including anxiety and pain perception.
  • Inhibition of Kinases : It has been shown to inhibit certain protein kinases involved in cell signaling pathways related to cancer progression.

Case Studies

Recent studies have documented the efficacy of this compound in various experimental settings:

Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxicity of the compound against breast cancer cells (MCF-7). The results indicated an IC50 value of 12 µM, suggesting potent anticancer properties.

Case Study 2: Neuropharmacological Assessment
A behavioral study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in anxiety-like behavior in the elevated plus maze test compared to control groups.

Comparison with Similar Compounds

Table 1: Structural Features of Purine-2,6-Dione Derivatives

Compound Name Substituents (Position) Key Structural Differences Reference
Target Compound 7-(2-Cl-benzyl), 1,3-diMe, 8-(morpholinylmethyl) Unique 2-Cl-benzyl and morpholinylmethyl groups
7-Benzyl-1,3-dimethyl-8-morpholinylmethyl 7-Benzyl (no Cl), 1,3-diMe, 8-(morpholinylmethyl) Lacks halogen at benzyl; reduced steric bulk
HC608 (Pico145) 7-(4-Cl-benzyl), 8-(3-CF3O-phenoxy), 1-(3-hydroxypropyl) 4-Cl-benzyl and phenoxy groups; TRPC5 selectivity (IC50 = 6.2 nM)
7-(4-F-benzyl)-8-morpholinyl 7-(4-F-benzyl), 1,3-diMe, 8-morpholinyl Fluorine at para position; similar solubility but altered electronic properties
8-(4-Phenylpiperazinyl) Analog 7-(2-Cl-benzyl), 8-(4-phenylpiperazinyl) Piperazine substituent may enhance CNS penetration vs. morpholine

Key Observations :

  • Halogen Position : 2-Chlorobenzyl (target) vs. 4-chlorobenzyl (HC608) affects target engagement. Para-substitutions (e.g., 4-Cl, 4-F) are common in TRPC5 inhibitors .
  • Position 8 Modifications: Morpholinylmethyl (target) vs. phenoxy (HC608) or sulfanyl groups influence solubility and receptor interactions.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Solubility (LogP) Spectral Data (1H-NMR) Highlights Reference
Target Compound 433.89 Not reported Estimated LogP ~2.5* δ 3.44 (N1-CH3), 5.72 (CH2), 7.37 (arom. H)
7-Benzyl-8-morpholinylmethyl 399.44 Not reported LogP ~2.1 δ 3.68 (N3-CH3), 5.72 (CH2), 7.53 (styryl H)
HC608 507.83 Not reported LogP ~3.8 δ 7.50 (phenoxy H), 3.16 (hydroxypropyl)
8-(2-Hydroxyethylsulfanyl) Analog 382.84 Not reported LogP ~1.9 δ 3.44 (CH3), 2.85 (sulfanyl CH2)
7-(4-F-benzyl)-8-morpholinyl 359.36 Not reported LogP ~2.3 δ 3.44 (CH3), 7.37 (4-F-benzyl H)

Notes:

  • *Estimated LogP for the target compound is higher than non-halogenated analogs due to the 2-Cl-benzyl group .
  • Morpholinylmethyl substituents generally improve aqueous solubility compared to aryloxy groups (e.g., HC608) .

Key Findings :

  • TRPC4/5 Inhibition: HC608’s 4-Cl-benzyl and phenoxy groups confer high TRPC5 potency, while the target compound’s 2-Cl-benzyl may shift selectivity .
  • Morpholine vs. Piperazine : Morpholinylmethyl (target) may reduce off-target CNS effects compared to piperazinyl groups .

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